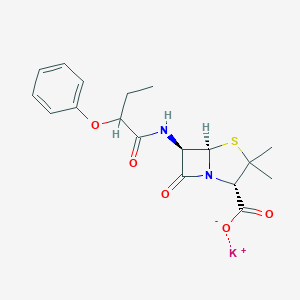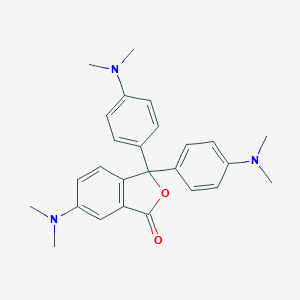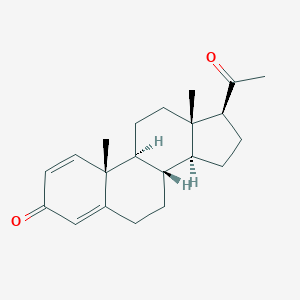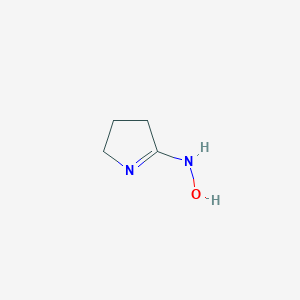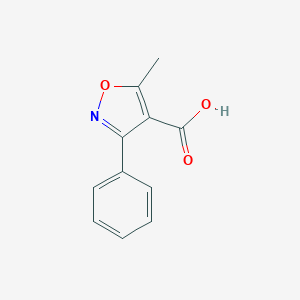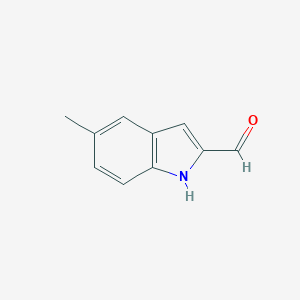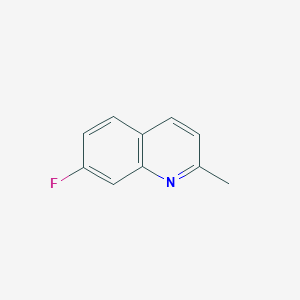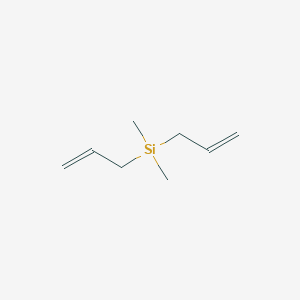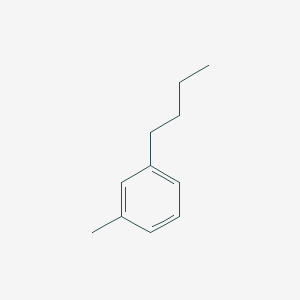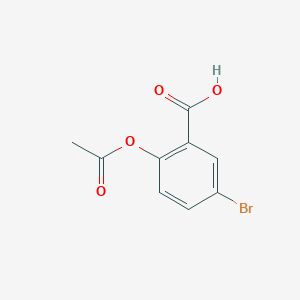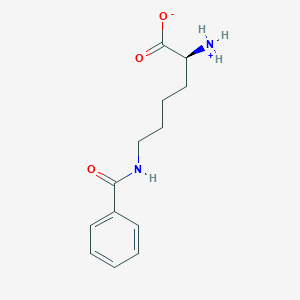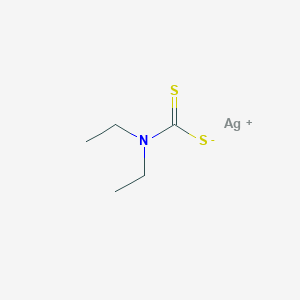
二乙基二硫代氨基甲酸银
描述
Silver diethyldithiocarbamate is a chemical compound with the formula AgS₂CN(CH₂CH₃)₂. It is the silver salt of diethyldithiocarbamic acid, a well-known chelator of heavy metals. This compound is characterized by its greenish-yellow solid appearance and is insoluble in water but soluble in pyridine .
科学研究应用
Silver diethyldithiocarbamate has several scientific research applications:
Analytical Chemistry: It is used as a reagent for the colorimetric determination of arsenic in aqueous samples.
Biological Studies: It acts as a spin trap for detecting nitrogen monoxide in brain, kidney, liver, and other tissues.
Material Science: It serves as a precursor for the synthesis of silver sulfide-graphene nanocomposites.
Enzyme Inhibition: It inhibits enzymes such as superoxide dismutase and ascorbate oxidase.
作用机制
Target of Action
Silver diethyldithiocarbamate (AgDDC) is the silver salt of diethyldithiocarbamic acid . The primary targets of AgDDC are heavy metals, as it is a well-known chelator of these substances . It also targets enzymes such as superoxide dismutase and ascorbate oxidase .
Mode of Action
AgDDC interacts with its targets primarily through chelation, a type of bonding that involves the formation of multiple bonds between a metal ion and a single ligand . This interaction results in the formation of a chelate, a stable, ring-shaped compound . In the case of enzymes, AgDDC acts as an inhibitor, preventing the enzymes from carrying out their normal functions .
Biochemical Pathways
The biochemical pathways affected by AgDDC are largely dependent on the specific targets of the compound. For example, when AgDDC chelates heavy metals, it can disrupt the biochemical pathways in which these metals play a crucial role . When AgDDC inhibits enzymes like superoxide dismutase and ascorbate oxidase, it can affect the pathways related to oxidative stress .
Pharmacokinetics
It is known that agddc is insoluble in water but soluble in pyridine . This solubility profile can impact the bioavailability of AgDDC, as it may affect the compound’s absorption and distribution within the body.
Result of Action
The molecular and cellular effects of AgDDC’s action are diverse and depend on the specific targets of the compound. For instance, the chelation of heavy metals can lead to the detoxification of these potentially harmful substances . The inhibition of enzymes can result in changes in cellular metabolism and other processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AgDDC. For example, the presence of heavy metals in the environment can affect the chelating activity of AgDDC . Additionally, the pH and temperature of the environment can influence the stability of the chelate formed by AgDDC .
生化分析
Biochemical Properties
Silver diethyldithiocarbamate has been found to interact with various biomolecules. It is known to chelate heavy metals, which suggests that it may interact with metalloproteins and metal-dependent enzymes
Cellular Effects
It has been suggested that silver ions released from silver diethyldithiocarbamate can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Molecular Mechanism
It is known to act as a chelator of heavy metals, suggesting that it may exert its effects by binding to these metals and altering their biochemical activity
Temporal Effects in Laboratory Settings
It is known that silver diethyldithiocarbamate is insoluble in water, which may influence its stability and degradation over time .
Metabolic Pathways
Silver diethyldithiocarbamate is involved in the chelation of heavy metals, suggesting that it may interact with metabolic pathways involving these metals
Transport and Distribution
Given its insolubility in water, it may be transported and distributed differently compared to other compounds .
准备方法
Silver diethyldithiocarbamate can be synthesized by mixing a solution of sodium diethyldithiocarbamate with a solution of silver nitrate. The reaction results in the immediate formation of a precipitate, which can be filtered and rinsed with hot water to remove any residual acid salt . The reaction conditions are typically straightforward and do not require extreme temperatures or pressures.
化学反应分析
Silver diethyldithiocarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can introduce the diethyldithiocarbamato ligand to coordination compounds.
Oxidation and Reduction Reactions: It can be used in conjunction with iron (II) to detect nitrogen monoxide in biological tissues.
Complex Formation: It forms complexes with metals, which can be used for analytical purposes, such as the determination of arsenic concentrations.
Common reagents used in these reactions include silver nitrate, sodium diethyldithiocarbamate, and pyridine. The major products formed depend on the specific reaction and conditions employed.
相似化合物的比较
Silver diethyldithiocarbamate is often compared to sodium diethyldithiocarbamate. While both compounds serve similar analytical purposes, silver diethyldithiocarbamate is uniquely insoluble in water, making it particularly useful for certain applications . Other similar compounds include:
Sodium diethyldithiocarbamate: More practical for synthetic and toxicological purposes.
Ammonium pyrrolidinedithiocarbamate: Used in similar analytical applications.
Silver diethyldithiocarbamate stands out due to its specific solubility properties and its effectiveness in forming stable metal complexes.
属性
IUPAC Name |
silver;N,N-diethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.Ag/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVHDIYWJVLAGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10AgNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933003 | |
| Record name | Silver(1+) diethylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; [MSDSonline] | |
| Record name | Silver diethyldithiocarbamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8651 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1470-61-7, 38351-46-1 | |
| Record name | Silver diethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1470-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silver diethyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001470617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyldithiocarbamic acid, silver salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038351461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver, (diethylcarbamodithioato-.kappa.S,.kappa.S')- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver(1+) diethylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyldithiocarbamic acid, silver salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (diethyldithiocarbamato-S,S')silver | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DITIOCARB SILVER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVN001B86O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is silver diethyldithiocarbamate used to determine arsenic levels?
A1: AgDDTC reacts with arsine (AsH3) gas generated from arsenic-containing samples to form a colored complex. [, , , , , , , ] This complex can then be quantified using spectrophotometry at a specific wavelength (typically 535 nm). [, , , ] The intensity of the color is directly proportional to the concentration of arsenic in the sample. [, ]
Q2: What are the advantages of using the silver diethyldithiocarbamate method for arsenic determination?
A2: This method is widely used due to its cost-effectiveness, simplicity, and effectiveness. [, ] It is particularly useful for analyzing biological samples like nails, hair, and urine. []
Q3: Are there any limitations to the silver diethyldithiocarbamate method for arsenic analysis?
A3: Yes, the method can be influenced by interfering substances such as antimony, humic acid, and phosphinic acid, which may lead to overestimation of arsenic levels. [, , ] Additionally, the method can be time-consuming and requires careful control of experimental conditions for accurate results. [, ]
Q4: What improvements have been made to enhance the sensitivity and accuracy of the AgDDTC method?
A4: Researchers have explored several modifications, including controlling reaction temperature, optimizing apparatus design with improved absorption tubes, using high-purity reagents like copperized zinc, and incorporating pre-concentration techniques. [, , , ] These adjustments aim to minimize arsenic loss, enhance arsine generation, and improve the detection limit of the method.
Q5: Can silver diethyldithiocarbamate be used to determine other elements besides arsenic?
A5: Yes, researchers have investigated its use in determining antimony and phosphine levels. [, ] Similar to arsenic determination, these methods exploit the ability of AgDDTC to react with stibine (SbH3) and phosphine (PH3) to form measurable colored complexes.
Q6: How is silver diethyldithiocarbamate used in electrochemical sensors?
A6: AgDDTC can function as a neutral carrier in polymeric membrane electrodes. [] These electrodes exhibit high sensitivity and selectivity for specific ions like dimethylarsinate (DMAs). [] They offer a promising approach for monitoring DMAs levels in biological and environmental samples.
Q7: What are the applications of silver diethyldithiocarbamate in material science?
A7: AgDDTC serves as a single-source precursor for synthesizing silver sulfide (Ag2S) nanoparticles. [] These nanoparticles have potential applications in various fields, including optoelectronics and catalysis.
Q8: What is the molecular formula and weight of silver diethyldithiocarbamate?
A8: The molecular formula of silver diethyldithiocarbamate is C5H10AgNS2, and its molecular weight is 268.19 g/mol.
Q9: Is there any spectroscopic data available for silver diethyldithiocarbamate?
A9: Yes, studies have employed techniques like infrared (IR) spectroscopy to characterize the interactions of AgDDTC with different ions and to understand its potential response mechanism in ion-selective electrodes. [] Polarized optical absorption studies have also been conducted on AgDDTC to investigate its electronic structure and optical properties. []
Q10: What are the environmental concerns related to silver diethyldithiocarbamate?
A10: While AgDDTC is a valuable analytical reagent, it is crucial to consider its potential environmental impact. Studies are needed to assess its ecotoxicological effects and develop strategies for responsible waste management and recycling. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



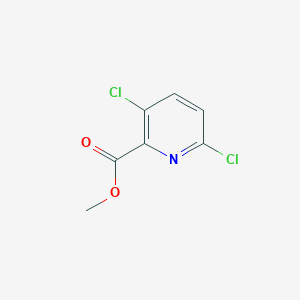
![(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol](/img/structure/B75000.png)
